molecular formula C7H4Br2F2 B595730 1,4-Dibromo-2-(difluoromethyl)benzene CAS No. 1214383-36-4

1,4-Dibromo-2-(difluoromethyl)benzene

Cat. No. B595730
M. Wt: 285.914
InChI Key: IEPCGLUJNSMWTI-UHFFFAOYSA-N
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Description

“1,4-Dibromo-2-(difluoromethyl)benzene” is a chemical compound with the molecular formula C6H3Br2F2 . It is used in laboratory settings for various chemical reactions .


Synthesis Analysis

This compound can be synthesized through a variety of chemical reactions. One of the most commonly used methods is the Bromination of Fluorobenzene. In this reaction, anhydrous hydrogen bromide and bromine are added to Fluorobenzene to produce 1,4-Dibromo-2-(difluoromethyl)benzene.


Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2-(difluoromethyl)benzene” is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Modification

Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls : The Suzuki-Miyaura reaction involving 1,4-dibromo-2-(trifluoromethyl)benzene provides a convenient route for synthesizing various trifluoromethylated di- and terphenyls. These reactions demonstrate excellent site selectivity due to steric and electronic factors, highlighting the compound's utility in creating precisely substituted aromatic compounds (Ullah et al., 2011).

Regiospecific Metalation and Halogen Exchange : The metalation of dibromo-substituted benzenes, including 1,4-dibromo variants, leads to regiospecific intermediates that can undergo further transformations. This process is essential for synthesizing aldehydes and other derivatives through halogen/metal exchange, showcasing the compound's versatility in organic synthesis (Luliński & Serwatowski, 2003).

Material Science Applications

Liquid-Crystalline Properties : Site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene have enabled the synthesis of functionalized alkynyl-substituted (trifluoromethyl)benzenes. These compounds exhibit nematic liquid-crystalline properties, which are valuable for display technologies and other applications requiring controlled molecular orientation (Reimann et al., 2012).

Polymer Synthesis : The compound has been used as a bifunctional initiator in the synthesis of graft copolymers, demonstrating its role in creating advanced polymeric materials. These materials, characterized by unique structural and thermal properties, are crucial for developing new materials with specific applications in electronics, coatings, and other fields (Cianga et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “1,4-Dimethoxybenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,4-dibromo-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCGLUJNSMWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673315
Record name 1,4-Dibromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-(difluoromethyl)benzene

CAS RN

1214383-36-4
Record name 1,4-Dibromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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